![molecular formula C36H28O3P2 B1446799 Éther de bis[2-[(oxo)diphénylphosphino]phényl] CAS No. 808142-23-6](/img/structure/B1446799.png)
Éther de bis[2-[(oxo)diphénylphosphino]phényl]
Vue d'ensemble
Description
“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether”, also known as DPEphos or DPEPO, is a wide bite angle diphosphine ligand used in inorganic and organometallic chemistry . It is one of the most popular large band-gap materials used to host blue TADF-based OLEDs .
Synthesis Analysis
The synthesis of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” involves purification by sublimation .Molecular Structure Analysis
The molecular formula of “Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is C36H28O3P2 . It has a molecular weight of 570.55 .Chemical Reactions Analysis
“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is used as a ligand in various inorganic reactions . One such reaction involves the preparation of copper(I) dimethylamino phosphine phenyl ether complexes .Physical and Chemical Properties Analysis
“Bis[2-[(oxo)diphenylphosphino]phenyl] Ether” is a solid at 20°C . It has a melting point of 280°C . It is soluble in chloroform .Applications De Recherche Scientifique
Diodes à fluorescence retardée activée thermiquement (TADF) bleu profond haute efficacité
Le DPEPO est un hôte populaire pour les diodes bleu TADF (Thermally Activated Delayed Fluorescence) . Il est utilisé dans la création de diodes TADF bleu profond à haute efficacité. Les groupes d'oxyde de diphénylphosphine (DPPO) stériquement ortho-substitués dans le DPEPO suppriment les interactions intermoléculaires, ce qui en fait un hôte idéal pour ces diodes .
Récolte et utilisation des excitons
Le DPEPO joue un rôle crucial dans la récolte et l'utilisation des excitons dans les diodes TADF . Ceci est important pour la réalisation efficace des diodes électroluminescentes organiques (OLED). Le faible écart singulet-triplet des colorants TADF peut faciliter la conversion triplet-singulet, un processus que le DPEPO contribue à optimiser .
Matériau hôte pour les colorants TADF
Le DPEPO est utilisé comme matériau hôte pour diluer les émetteurs et limiter l'extinction des excitons dans les diodes TADF . Cela est dû à la similitude des colorants TADF et de leurs hôtes en tant que molécules organiques pures .
Amélioration de la mobilité des charges
Le DPEPO a amélioré la mobilité des charges, ce qui est crucial pour l'équilibre du flux de charges dans les diodes TADF . Ceci est obtenu grâce à l'intégration de l'effet stérique et de l'électroactivité des DPPO ortho- et para-substitués .
Amélioration des performances du dispositif
Le DPEPO améliore les performances des dispositifs bleu profond à base de DMAC-DPS .
Matériau de la couche de transport d'électrons
Le DPEPO est utilisé comme matériau de la couche de transport d'électrons dans les OLED . Les fragments DPPO attracteurs d'électrons dans le DPEPO améliorent non seulement sa stabilité thermique et morphologique, mais le rendent également adapté à cette application .
Mécanisme D'action
Target of Action
The primary target of DPEPO is organic light-emitting diodes (OLEDs), specifically blue thermally activated delayed fluorescence (TADF) based OLEDs . It serves as a host material in these devices, facilitating the emission of light.
Mode of Action
DPEPO, with steric ortho-substituted diphenylphosphine oxide (DPPO) groups, interacts with its targets by hosting blue TADF-based OLEDs . This substitution with electron-withdrawing DPPO moieties improves its thermal and morphological stability .
Biochemical Pathways
It serves as an electron-transport layer material, and due to its deep HOMO energy level, it also acts as a hole-blocking layer material in TADF-OLED devices .
Pharmacokinetics
Although pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug within a living organism, in the context of DPEPO, it’s more relevant to discuss its physical and chemical properties. DPEPO is a solid at 20°C , has a melting point of 280°C , and is soluble in chloroform . These properties affect its usability and performance in OLEDs.
Result of Action
The molecular and cellular effects of DPEPO’s action are best observed in the performance of the OLEDs it’s used in. For example, OLEDs using DPEPO have achieved a maximum EQE (External Quantum Efficiency) of 25.5% and a maximum power efficiency of 52.1 lm/W .
Action Environment
The action, efficacy, and stability of DPEPO can be influenced by environmental factors. For instance, its storage conditions can impact its performance. It should be stored in a sealed, dry environment at room temperature . Furthermore, the process of sublimation, a technique used to obtain ultra pure-grade chemicals, can enhance its purity .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it is used as a ligand in the synthesis of copper(I) complexes, which are essential in catalyzing organic reactions . The nature of these interactions involves the coordination of the phosphine oxide groups with metal ions, enhancing the stability and reactivity of the complexes.
Cellular Effects
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions. For example, its interaction with copper(I) complexes can modulate oxidative stress responses in cells . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether involves its binding interactions with biomolecules. The phosphine oxide groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, depending on the specific biochemical context . For instance, in the presence of copper(I) ions, Bis[2-[(oxo)diphenylphosphino]phenyl] Ether can form complexes that enhance catalytic activity in organic reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over extended periods.
Dosage Effects in Animal Models
The effects of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic functions. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is involved in various metabolic pathways, particularly those related to oxidative stress and metal ion homeostasis. It interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux . For example, its interaction with copper(I) ions can affect the redox state of cells, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of Bis[2-[(oxo)diphenylphosphino]phenyl] Ether is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It is often found in regions of the cell where metal ion homeostasis and oxidative stress responses are regulated . This localization is crucial for its activity, as it allows the compound to interact with relevant biomolecules and exert its effects.
Propriétés
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphorylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28O3P2/c37-40(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)39-34-26-14-16-28-36(34)41(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTVYRDSOVWELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of DPEPO is C36H28O3P2, and its molecular weight is 570.54 g/mol.
A: DPEPO has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), mass spectrometry, and Fourier Transform Infrared (FTIR) spectroscopy. [, , ] These techniques provide information about the structure, purity, and functional groups present in the molecule.
A: DPEPO is primarily used as a host material for blue thermally activated delayed fluorescence (TADF) emitters in OLEDs. [, , ] It possesses a high triplet energy level (T1) of 3.3 eV, which is crucial for effectively confining excitons within the emissive layer and achieving high device efficiency. [, ]
A: OLEDs incorporating DPEPO as a host material for blue TADF emitters can achieve deep-blue electroluminescence with narrow full width at half maximum (FWHM) values, indicating good color purity. [, ] The specific color coordinates depend on the emitter used and device architecture.
A: Despite its advantages, DPEPO suffers from drawbacks such as limited charge carrier mobility and lower stability compared to some alternative host materials. [, ] These limitations can lead to efficiency roll-off at high brightness levels and shorter device lifetimes, particularly in blue TADF OLEDs.
A: Yes, researchers are actively exploring alternative host materials to overcome the limitations of DPEPO. Some promising alternatives include mCPCN (3′,5‐di(9H‐carbazol‐9‐yl)‐[1,1′‐biphenyl]‐3‐carbonitrile) and other materials with improved stability and charge transport properties. [, , ] These alternative hosts aim to achieve a balance between high efficiency, long lifespan, and color purity in blue TADF OLEDs.
A: Ongoing research focuses on addressing the limitations of DPEPO by developing novel host materials with improved stability, charge transport, and efficiency roll-off characteristics. [, ] Additionally, researchers are exploring the use of DPEPO derivatives and analogs with tailored properties to enhance its performance in blue TADF OLEDs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1446717.png)
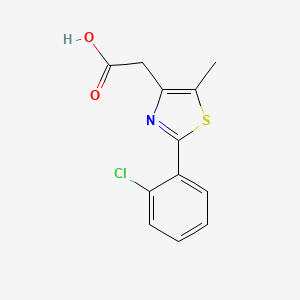

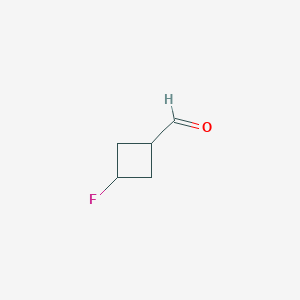
![tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate](/img/structure/B1446723.png)
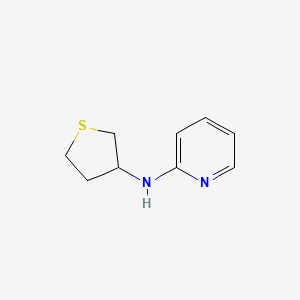
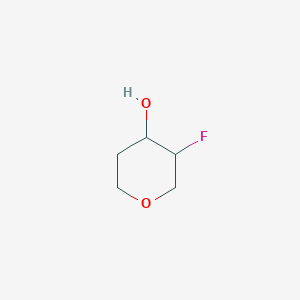
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1446726.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1446728.png)
![3-(2-aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446729.png)
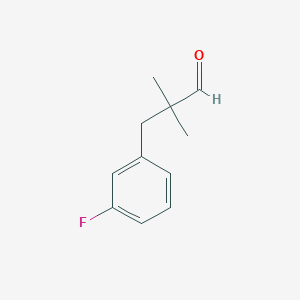
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1446736.png)

